[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate
Description
The compound [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate is a synthetic ester-carbamate hybrid. Its structure integrates two key moieties:
- 4-tert-butylbenzoate ester: A bulky, lipophilic group derived from 4-tert-butylbenzoic acid, which enhances solubility in non-polar solvents and influences steric interactions .
This compound is hypothesized to exhibit unique physicochemical properties due to the synergistic effects of its substituents.
Properties
IUPAC Name |
[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,3)14-7-5-13(6-8-14)19(24)26-12-18(23)22-15-9-10-17(25-4)16(21)11-15/h5-11H,12H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFODPPUMDPKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-methoxyaniline with ethyl 4-tert-butylbenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Research indicates that derivatives of carbamoyl compounds, including those similar to [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate, exhibit significant anti-cancer properties. A study highlighted that certain aryl carbamoyl derivatives showed promise against various cancer cell lines, suggesting a potential role in cancer therapeutics . Specifically, compounds with similar structures have demonstrated effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.
Leishmaniasis Treatment
There is evidence supporting the efficacy of carbamoyl derivatives against leishmaniasis, a disease caused by parasitic protozoa. Studies have shown that these compounds can inhibit the growth of Leishmania species, indicating their potential as therapeutic agents for treating this disease .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of appropriate phenolic and carbamoyl precursors. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.
| Characterization Method | Details |
|---|---|
| NMR Spectroscopy | Used to determine the molecular structure and confirm the presence of specific functional groups. |
| IR Spectroscopy | Provides information about the functional groups present based on characteristic absorption bands. |
Biological Evaluation
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound. These studies typically involve evaluating cytotoxicity against various cancer cell lines and assessing the compound's ability to inhibit key enzymes involved in disease progression.
Case Study Example
A notable case study involved testing a related compound's efficacy against estrogen receptor-positive breast cancer cells (MCF7). The compound exhibited significant cytotoxic effects, with an IC50 value indicating effective inhibition at low concentrations . Such findings support further exploration into this compound's potential as a lead compound for drug development.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies help predict binding affinities and elucidate the mechanisms of action at the molecular level.
| Docking Study Findings | Implications |
|---|---|
| High binding affinity to target proteins | Suggests potential effectiveness as an inhibitor or modulator in therapeutic applications. |
| Identification of key interactions | Provides insights into optimizing chemical structure for improved activity. |
Mechanism of Action
The mechanism of action of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-tert-butylbenzoate
A simpler analog lacking the carbamoyl group, methyl 4-tert-butylbenzoate (CAS 26537-19-9) is a benchmark ester. Key differences include:
Synthesis: Methyl 4-tert-butylbenzoate is synthesized via acid-catalyzed esterification of 4-tert-butylbenzoic acid with methanol, optimized at 10% methane sulfonic acid catalyst and 5:1 methanol-to-acid ratio . In contrast, the target compound likely requires additional steps, such as carbamoylation of the phenylamine precursor followed by ester coupling.
Applications : Methyl 4-tert-butylbenzoate is widely used in fragrances and pharmaceuticals due to its stability , whereas the carbamoyl variant’s bioactivity remains unexplored.
N-Methyl-tert-butylamine
This compound’s low molecular weight (87.16 g/mol) and boiling point (67–69°C) highlight the tert-butyl group’s volatility-reducing effect when incorporated into larger molecules like the target compound.
Other Carbamoyl Esters
Compounds such as methyl (4-nitrophenylcarbamoyl)acetate demonstrate that carbamoyl esters often exhibit enhanced hydrogen-bonding capacity and thermal stability compared to simple esters. The chloro and methoxy substituents in the target compound may further improve crystallinity, as halogen atoms often facilitate crystal packing .
Biological Activity
The compound [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate is a derivative of benzoic acid and carbamate, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro and methoxy substitution on the phenyl ring, contributing to its chemical reactivity and biological properties.
Anticancer Activity
Research indicates that derivatives of carbamate compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. A notable study demonstrated that carbamate derivatives with specific substitutions can inhibit cell proliferation effectively, with IC50 values indicating potent activity against breast cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Carbamate Derivative A | 10.5 | MCF-7 (Breast) |
| Carbamate Derivative B | 15.2 | HeLa (Cervical) |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Research has indicated that certain benzoate derivatives exhibit activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown promise in reducing inflammatory markers in vitro. For example, one study observed a significant reduction in TNF-alpha levels in macrophage cultures treated with related compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Research indicates that such compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines suggests a potential mechanism for reducing inflammation.
Case Studies
- Case Study on Anticancer Activity : A study published in Cancer Letters examined the effectiveness of various carbamate derivatives, including this compound, on MCF-7 breast cancer cells. Results showed that the compound significantly inhibited cell growth compared to controls.
- Case Study on Antimicrobial Properties : An investigation into the antimicrobial efficacy of benzoate derivatives highlighted that compounds similar to this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
